Tetrabutylammonium cyanide
Overview
Description
Tetrabutylammonium cyanide is a chemical compound used in various organic reactions. It serves as a catalyst in reactions like ring expansion of beta-lactams to gamma-lactams through N1-C4 bond cleavage of the beta-lactam nucleus (Alcaide et al., 2005).
Synthesis Analysis
The compound can be prepared at low temperatures by nucleophilic aromatic substitution of hexafluorobenzene with tetrabutylammonium cyanide (Sun & DiMagno, 2005).
Molecular Structure Analysis
Tetrabutylammonium cyanide's molecular structure plays a critical role in its reactivity and stability in various organic reactions. The molecular structure of related compounds like tetrabutylammonium salts has been characterized by X-ray structure analysis (Reetz, Hütte, & Goddard, 1995).
Chemical Reactions and Properties
It catalyzes reactions such as the ring expansion of beta-lactams to gamma-lactams and is also involved in the benzil-cyanide reaction (Alcaide et al., 2005); (Sessler & Cho, 2008).
Physical Properties Analysis
Research on related compounds like tetra(cyclopentylammonium) decachlorotricadmate(II) provides insights into the physical properties of such compounds, including structural phase transitions and stability (Liao et al., 2014).
Chemical Properties Analysis
Tetrabutylammonium cyanide exhibits various chemical properties that make it useful in organic synthesis, such as its role in the synthesis of 1,2-dicyanoalkanes and its catalytic properties in different reactions (Kiyokawa et al., 2015).
Scientific Research Applications
Organocatalytic Applications : It catalyzes ring expansion of 4-(arylimino)methylazetidin-2-ones to 5-aryliminopyrrolidin-2-ones through a novel N1-C4 bond cleavage, leading to the synthesis of enantiopure succinimide derivatives (Alcaide, Almendros, Cabrero, & Ruiz, 2005).
Chemical Sensing : Tetrabutylammonium cyanide is used in the development of a selective cyanide anion indicator, capitalizing on its ability to induce dramatic changes in color and fluorescence properties in certain chemical reactions (Sessler & Cho, 2008).
Synthesis of Other Chemicals : It is involved in the low-temperature synthesis of Tetrabutylammonium fluoride (TBAF) through nucleophilic aromatic substitution, demonstrating its utility in producing other useful compounds (Sun & DiMagno, 2005).
Ion-Pair Chromatography : In ion-pair chromatographic separation, tetrabutylammonium cyanide is used as an eluent modifier, enhancing the separation efficiency of various metal cyanide complexes (Otu, Robinson, & Byerley, 1993).
Bioanalytical Applications : In the field of analytical toxicology, it aids in the simultaneous determination of cyanide and thiocyanate in human saliva, showcasing its importance in bioanalytical methods (Paul & Smith, 2006).
Catalytic Applications : Tetrabutylammonium cyanide has been used in catalytic deacetylation reactions, illustrating its potential in catalysis and sensor applications (Park & Lee, 2019).
Safety And Hazards
Future Directions
TBACN can be used as a source of cyanide ion for colorimetric studies . It can be employed as a reactant in the preparation of Tetrabutylammonium fluoride (TBAF), which can be used to remove silyl ether protecting groups . It is also commonly used as a catalyst for the synthesis of organic compounds such as multisubstituted dihydrofurans and pyrrolo .
properties
IUPAC Name |
tetrabutylazanium;cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.CN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRBFUJMQBDDPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[C-]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10549-76-5 (Parent) | |
Record name | Tetrabutylammonium cyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010442394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9065077 | |
Record name | Tetrabutylammonium cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly beige crystalline solid; Soluble in water; [MSDSonline] | |
Record name | Tetrabutylammonium cyanide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8218 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetrabutylammonium cyanide | |
CAS RN |
10442-39-4 | |
Record name | Tetrabutylammonium cyanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10442-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabutylammonium cyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010442394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanaminium, N,N,N-tributyl-, cyanide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrabutylammonium cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium cyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.829 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.